1-{[1-({6-[(2,3-dihydroxypropyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one
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Description
The compound appears to contain a pyrrolidin-2-one moiety, a pyridine ring, and a piperidine ring . Pyrrolidin-2-one is a five-membered lactam (a cyclic amide) that is a common structural motif in many natural products and drugs . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one, pyridine, and piperidine rings. The spatial orientation of these rings and their substituents could significantly influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of the lactam (amide), pyridine, and piperidine functionalities. For instance, the lactam could undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its functional groups, and the presence of any chiral centers .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[1-[6-(2,3-dihydroxypropylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c24-13-16(25)11-21-17-4-3-15(10-20-17)19(27)22-8-5-14(6-9-22)12-23-7-1-2-18(23)26/h3-4,10,14,16,24-25H,1-2,5-9,11-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWHKFRNDBZBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C(=O)C3=CN=C(C=C3)NCC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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